1-(Azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
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Overview
Description
1-(Azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is a synthetic organic compound that features an azetidine ring and a fluorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Fluorophenoxy Group: This step might involve nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the azetidine ring to more oxidized forms.
Reduction: Reduction reactions could potentially modify the ketone group.
Substitution: The fluorophenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mechanism of Action
The mechanism of action for 1-(Azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(Pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one: Similar structure but with a pyrrolidine ring instead of azetidine.
Uniqueness
1-(Azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is unique due to the combination of the azetidine ring and the fluorophenoxy group, which might confer specific biological activities or chemical properties not found in similar compounds.
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2-(4-fluorophenoxy)ethanone |
InChI |
InChI=1S/C11H12FNO2/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
InChI Key |
ACUMHUGAAOSSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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